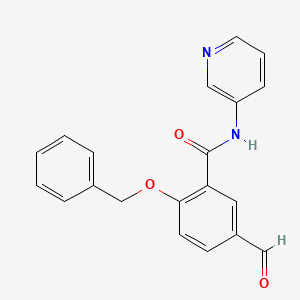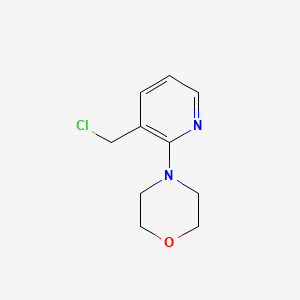
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is a heterocyclic organic compound that features both isoquinoline and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative and introduce the phenyl group through a coupling reaction. The pyrimidine ring is then constructed via cyclization reactions involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(isoquinolin-5-yl)propanoic acid
- (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile
Uniqueness
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is unique due to its specific combination of isoquinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C20H15N3O2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-23-19(22-12-18(24)20(23)25)14-5-2-4-13(10-14)16-7-3-6-15-11-21-9-8-17(15)16/h2-12,24H,1H3 |
InChI-Schlüssel |
IACKRGCNAQZMIU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CC=CC4=C3C=CN=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)


![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)



![N-{2-[(Oxan-2-yl)oxy]ethyl}urea](/img/structure/B8585764.png)


![2-n-Propyl-3-carboxy-8-methyl-imidazo[1,2-a]pyridine](/img/structure/B8585783.png)
![Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride](/img/structure/B8585788.png)

